![molecular formula C16H21NO2 B2778222 N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide CAS No. 2411313-26-1](/img/structure/B2778222.png)
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It belongs to the class of compounds known as aminoalkylindoles and is known for its potent effects on the cannabinoid receptors in the body.
Mecanismo De Acción
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide acts as a potent agonist of the CB1 and CB2 receptors in the body. It binds to these receptors and activates them, leading to a variety of downstream effects. These effects include the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase, and the inhibition of calcium channels. These effects ultimately lead to the modulation of various physiological processes in the body.
Biochemical and Physiological Effects
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have analgesic effects, reducing pain in various animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in various tissues. Additionally, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been shown to have effects on appetite regulation, reducing food intake in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has several advantages for lab experiments. It is highly potent and selective for the CB1 and CB2 receptors, allowing for precise modulation of these receptors in various experiments. Additionally, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide is highly stable and can be easily synthesized in large quantities. However, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide also has several limitations. It is highly lipophilic and can be difficult to dissolve in aqueous solutions. Additionally, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors. Additionally, there is interest in investigating the role of the endocannabinoid system in various disease states, including chronic pain, inflammation, and neurodegenerative diseases. Finally, there is interest in investigating the potential therapeutic uses of N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide and other synthetic cannabinoids in various disease states.
Métodos De Síntesis
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 3-methylphenol with cyclohexanone to form 3-methylcyclohexanone. This intermediate is then reacted with 2-iodobenzylamine to form the corresponding imine, which is then reduced using sodium borohydride to form the amine. The amine is then reacted with propionyl chloride to form the final product, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been extensively studied for its effects on the cannabinoid receptors in the body. It has been shown to have high affinity for both the CB1 and CB2 receptors, which are found in the brain and immune system, respectively. N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been used in various studies to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation.
Propiedades
IUPAC Name |
N-[2-(3-methylphenoxy)cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-16(18)17-14-9-4-5-10-15(14)19-13-8-6-7-12(2)11-13/h3,6-8,11,14-15H,1,4-5,9-10H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYJPGIICTQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCCCC2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(2,5-dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2778140.png)
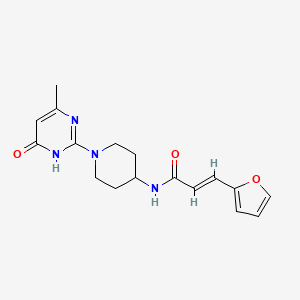
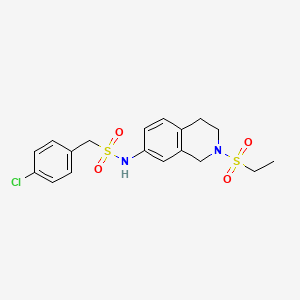
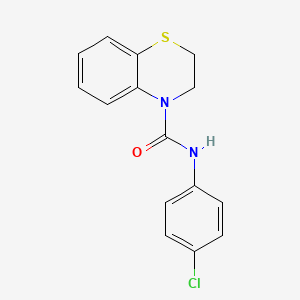

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)
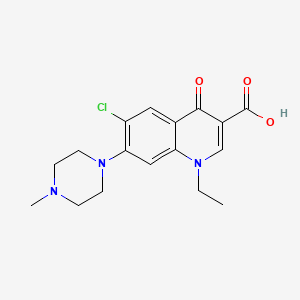

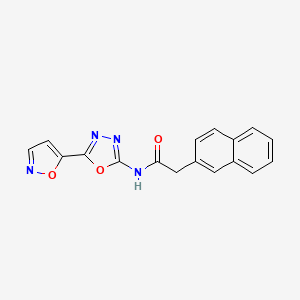
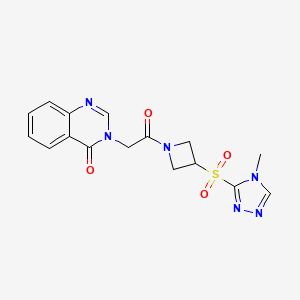
![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)